Formylmethanofuran

Description

Properties

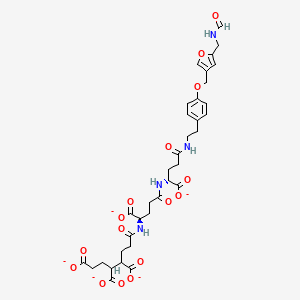

Molecular Formula |

C35H39N4O16-5 |

|---|---|

Molecular Weight |

771.7 g/mol |

IUPAC Name |

7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate |

InChI |

InChI=1S/C35H44N4O16/c40-19-36-16-23-15-21(18-55-23)17-54-22-3-1-20(2-4-22)13-14-37-28(41)10-7-26(34(50)51)39-30(43)11-8-27(35(52)53)38-29(42)9-5-24(32(46)47)25(33(48)49)6-12-31(44)45/h1-4,15,18-19,24-27H,5-14,16-17H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/p-5/t24?,25?,26-,27-/m1/s1 |

InChI Key |

RGBIJPWAWLXPOC-ATEVHTGXSA-I |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)CC[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |

Synonyms |

formyl-MFR formylmethanofuran |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Formylmethanofuran in the Gateway to Methanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and a key area of research for biofuel production and understanding microbial metabolism. This technical guide provides an in-depth exploration of the pivotal role of formylmethanofuran (formyl-MFR), the first committed intermediate in the CO₂ reduction pathway to methane. We will delve into the biochemical reactions, enzymatic players, quantitative data, and experimental methodologies that define the synthesis and conversion of this crucial C1 carrier. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a detailed understanding of the initial steps of methanogenesis.

Introduction to this compound and its Significance in Methanogenesis

Methanogenesis from carbon dioxide and hydrogen, the hydrogenotrophic pathway, is a hallmark of many methanogenic archaea. This complex process begins with the activation and reduction of CO₂, a thermodynamically challenging step. This compound serves as the initial C1 carrier, capturing a formyl group derived from CO₂. This crucial first step is catalyzed by the enzyme this compound dehydrogenase. The formyl group is then transferred to the second C1 carrier, tetrahydromethanopterin (H₄MPT), in a reaction mediated by this compound:tetrahydromethanopterin formyltransferase. Understanding the intricacies of these initial reactions is fundamental to comprehending the overall efficiency and regulation of methane production.

The Biochemical Pathway: From CO₂ to a Formyl Group Carrier

The entry point of CO₂ into the methanogenic pathway involves two key enzymatic steps centered around this compound.

Step 1: Reductive Fixation of CO₂ by this compound Dehydrogenase (FMD)

The first committed step in hydrogenotrophic methanogenesis is the reductive carboxylation of methanofuran (B1217411) (MFR) to this compound. This reaction is catalyzed by this compound dehydrogenase (FMD), a complex metalloenzyme. The overall reaction is:

CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O

FMD is typically a molybdenum or tungsten-dependent enzyme, containing multiple iron-sulfur clusters that facilitate electron transfer.[1][2] The reaction is endergonic under standard conditions and is driven forward by coupling to exergonic processes within the cell.[3] The enzyme itself is a multi-subunit complex.[2]

Step 2: Formyl Group Transfer by this compound:Tetrahydromethanopterin Formyltransferase (Ftr)

Once formed, the formyl group of this compound is transferred to the N⁵ position of tetrahydromethanopterin (H₄MPT). This reaction is catalyzed by the enzyme this compound:tetrahydromethanopterin formyltransferase (Ftr) and is a reversible process.[4][5] The reaction is as follows:

This compound + Tetrahydromethanopterin ⇌ Methanofuran + 5-Formyl-tetrahydromethanopterin

This transfer reaction is crucial as it passes the C1 unit down the methanogenic pathway for subsequent reduction steps.

Quantitative Data

A thorough understanding of the biochemical pathway requires quantitative data on enzyme kinetics and thermodynamics. The following tables summarize available data for the key enzymes involved in this compound metabolism.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |

| This compound:Tetrahydromethanopterin Formyltransferase (Ftr) | Methanopyrus kandleri | This compound | 50 | 2700 (at 65°C) | - | |

| Tetrahydromethanopterin | 100 |

Table 1: Kinetic Parameters of this compound:Tetrahydromethanopterin Formyltransferase. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

| Enzyme | Organism | Specific Activity | Conditions | Reference |

| This compound Dehydrogenase (FMD) | Methanosarcina barkeri | 34 µmol·min⁻¹·mg⁻¹ | - | [6] |

| This compound Dehydrogenase (FMD) | Methanobacterium thermoautotrophicum | 30-fold purification | In vitro synthesis of formyl-MFR | [7] |

Table 2: Specific Activities of this compound Dehydrogenase.

| Reaction | Organism | ΔG°' (kJ/mol) | E°' (mV) | Reference |

| CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O | Methanobacterium thermoautotrophicum | +16 | ~ -530 | [3][8] |

Table 3: Thermodynamic Parameters for the Formation of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to study the enzymes involved in this compound metabolism.

Purification of this compound Dehydrogenase (from Methanosarcina barkeri)

The purification of oxygen-sensitive enzymes like FMD requires strict anaerobic techniques.[9][10][11]

Protocol Overview:

-

Cell Lysis: Frozen cell paste of M. barkeri is thawed and resuspended in an anaerobic buffer (e.g., Tris-HCl with reducing agents like dithiothreitol (B142953) and sodium sulfide). Cells are lysed by sonication or French press under a constant stream of anaerobic gas (e.g., N₂ or H₂).

-

Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris and membranes, yielding a crude cell extract.

-

Chromatography: The soluble extract is subjected to a series of chromatographic steps performed in an anaerobic chamber or using degassed buffers.

-

Anion Exchange Chromatography (e.g., DEAE-Sepharose): The extract is loaded onto the column, and proteins are eluted with a salt gradient (e.g., NaCl or KCl). Fractions are assayed for FMD activity.

-

Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose): Active fractions are pooled, and the salt concentration is adjusted before loading onto the column. Proteins are eluted with a decreasing salt gradient.

-

Gel Filtration Chromatography (e.g., Sephacryl S-300): This step separates proteins based on size and can provide an estimation of the native molecular weight.

-

-

Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Assay for this compound:Tetrahydromethanopterin Formyltransferase Activity

The activity of Ftr can be measured spectrophotometrically by monitoring the formation or consumption of its substrates or products.

Protocol Overview:

-

Reaction Mixture: A typical assay mixture contains buffer (e.g., potassium phosphate), a reducing agent, tetrahydromethanopterin (H₄MPT), and this compound.

-

Enzyme Addition: The reaction is initiated by the addition of a purified Ftr preparation.

-

Spectrophotometric Monitoring: The decrease in absorbance due to the conversion of this compound can be monitored at a specific wavelength. Alternatively, the formation of 5-formyl-H₄MPT can be followed.

-

Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein.

X-ray Crystallography for Structural Determination

Elucidating the three-dimensional structure of FMD and Ftr provides invaluable insights into their catalytic mechanisms.[12][13]

Workflow Overview:

-

Crystallization: Highly purified and concentrated enzyme is mixed with a precipitant solution under anaerobic conditions (for oxygen-sensitive enzymes). Crystals are grown using techniques such as vapor diffusion (hanging drop or sitting drop).[10]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. A model of the protein is built into the electron density and refined to obtain the final atomic structure.

Signaling Pathways and Logical Relationships

The regulation of the initial steps of methanogenesis is crucial for the overall metabolic efficiency of the cell. While a complete picture of the signaling pathways is still emerging, evidence suggests that the availability of substrates, particularly H₂, plays a key regulatory role at the transcriptional level.[1][14][15]

References

- 1. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Methanogens: pushing the boundaries of biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound—tetrahydromethanopterin N-formyltransferase - Wikipedia [en.wikipedia.org]

- 6. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition. | Semantic Scholar [semanticscholar.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The structure of this compound: tetrahydromethanopterin formyltransferase in complex with its coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dnayaklab.com [dnayaklab.com]

The Discovery and Isolation of Formylmethanofuran in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of archaeal metabolism, the discovery of novel coenzymes has consistently opened new frontiers in our understanding of microbial biochemistry and bioenergetics. Among these, formylmethanofuran (CHO-MFR) stands as a pivotal C1 carrier in the methanogenesis pathway, the primary mode of energy conservation for many archaea. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and quantitative data to support research and development in this field. The unique enzymatic pathways involving this coenzyme present potential targets for antimicrobial drug development and offer insights into novel carbon fixation mechanisms.

The Central Role of this compound in Methanogenesis

This compound is the initial carrier of a one-carbon unit in the CO2 reduction pathway to methane (B114726) in methanogenic archaea.[1] The formyl group is subsequently transferred to tetrahydromethanopterin (H4MPT), another key coenzyme in this metabolic route.[1] This process is catalyzed by the enzyme this compound:tetrahydromethanopterin formyltransferase.[1] The formation of this compound itself is a critical, energy-dependent step catalyzed by this compound dehydrogenase, which utilizes electrons from a low-potential electron donor to reduce CO2 and attach it to methanofuran (B1217411) (MFR).[2]

Data Presentation: Properties of Key Enzymes

The study of this compound is intrinsically linked to the characterization of the enzymes that synthesize and utilize it. The following tables summarize key quantitative data for this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase from various archaeal sources.

| Enzyme | Source Organism | Molecular Mass (kDa) | Subunits | Specific Activity | Cofactors / Prosthetic Groups | Reference |

| This compound Dehydrogenase | Methanosarcina barkeri | 200 | Not specified | 34 µmol/min/mg | Molybdenum, Iron-Sulfur Clusters, Pterin | [3] |

| This compound Dehydrogenase | Methanobacterium thermoautotrophicum | 530 | Not specified | Not specified | Molybdenum or Tungsten, Iron-Sulfur Clusters, Pterin | [4] |

| This compound:tetrahydromethanopterin Formyltransferase | Methanobacterium thermoautotrophicum | 164 (Tetramer) | 4 x 41 kDa | Not specified | None |

Experimental Protocols

Isolation and Purification of Methanofuran

The isolation of this compound first requires the purification of its precursor, methanofuran, from archaeal cell mass. The following protocol is a composite of methodologies described in the literature for the purification of methanofuran from Methanobacterium thermoautotrophicum.[5]

1. Cell Lysis and Initial Extraction:

-

Harvest cell paste of Methanobacterium thermoautotrophicum by centrifugation.

-

Resuspend the cell paste in an appropriate buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

2. Anion Exchange Chromatography:

-

Apply the supernatant to a DEAE-cellulose or QAE-Sephadex anion exchange column equilibrated with a low-ionic-strength buffer.

-

Elute the bound cofactors with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

-

Collect fractions and assay for the presence of methanofuran (see assay protocol below).

3. Gel Filtration Chromatography:

-

Pool the active fractions from the anion exchange step and concentrate them.

-

Apply the concentrated sample to a Sephadex G-25 or similar gel filtration column to separate cofactors based on size.

-

Elute with a suitable buffer and collect fractions.

4. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

Further purify the methanofuran-containing fractions by reversed-phase HPLC on a C18 column.[6]

-

Use a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer (e.g., 30 mM formic acid) for elution.[6]

-

Monitor the eluate at a suitable wavelength (e.g., 260 nm) to detect the furan (B31954) moiety.

-

Collect the peak corresponding to methanofuran and confirm its identity by mass spectrometry and NMR spectroscopy.[5]

Enzymatic Synthesis and Purification of this compound

Once methanofuran is purified, it can be enzymatically formylated to produce this compound.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Purified methanofuran

-

Purified this compound dehydrogenase

-

A suitable buffer (e.g., 100 mM MOPS, pH 7.0)

-

A source of CO2 (e.g., NaHCO3)

-

A low-potential electron donor (e.g., titanium(III) citrate)[2]

-

2. Incubation:

-

Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzyme (e.g., 65°C for enzymes from M. thermoautotrophicum).

3. Purification of this compound:

-

Stop the reaction by heat inactivation or addition of a denaturing agent.

-

Remove the precipitated protein by centrifugation.

-

Purify the resulting this compound from the reaction mixture using the same reversed-phase HPLC protocol described for methanofuran. The formylated derivative will have a different retention time.

Assay for Methanofuran and this compound

The presence and quantity of methanofuran and its formylated derivative can be determined using a coupled enzymatic assay with purified this compound:tetrahydromethanopterin formyltransferase and methenyltetrahydromethanopterin cyclohydrolase. The formation of methenyl-H4MPT can be monitored spectrophotometrically at 336 nm.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Metabolic pathway of this compound formation and its role in C1 transfer.

References

- 1. Methenyl-tetrahydromethanopterin cyclohydrolase in cell extracts of Methanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of this compound synthesis in cell extracts of Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of methanofuran in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Formylmethanofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylmethanofuran (FMF) is a crucial intermediate in the metabolic pathway of methanogenesis, the biological production of methane (B114726). This process is primarily carried out by a group of anaerobic archaea. FMF serves as a key one-carbon (C1) carrier, facilitating the reduction of carbon dioxide (CO2) to methane (CH4). Understanding the chemical structure, properties, and the enzymatic reactions involving FMF is of significant interest for researchers in microbiology, biochemistry, and renewable energy, as well as for drug development professionals exploring novel antimicrobial targets. This technical guide provides a comprehensive overview of the core aspects of this compound, including its physicochemical properties, its role in the methanogenic pathway, and detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a derivative of methanofuran, a family of C1 carriers found in methanogenic archaea. The core structure consists of a 2-aminomethylfuran linked to a phenoxy group, which is further attached to a complex side chain. The formyl group is attached to the amino group of the 2-aminomethylfuran moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C35H44N4O16 | [1] |

| Molecular Weight | 776.74 g/mol | [1] |

| CAS Number | 94483-60-0 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |

Biological Role in Methanogenesis

This compound is the first stable C1 intermediate in the CO2 reduction pathway of methanogenesis. Its formation and subsequent transformation are catalyzed by two key enzymes: this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase.

The Methanogenesis Pathway from CO2

The conversion of CO2 to methane is a multi-step process involving a series of unique coenzymes and enzymes. The initial steps involving this compound are crucial for fixing CO2 into the metabolic pathway.

References

An In-depth Technical Guide to the Biosynthesis of Formylmethanofuran from CO2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fixation of carbon dioxide is a fundamental biological process with significant implications for bioenergy production and carbon capture technologies. In the domain of methanogenic archaea, the initial step of CO2 assimilation into the methanogenesis pathway is the formation of formylmethanofuran (formyl-MFR). This reaction, catalyzed by the complex metalloenzyme this compound dehydrogenase (FMD), represents an ATP-independent pathway for carbon fixation. This technical guide provides a comprehensive overview of the biosynthesis of this compound from CO2, detailing the enzymatic machinery, reaction mechanism, thermodynamics, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and detailed protocols for cornerstone experiments are provided to facilitate further research in this field.

Introduction

The conversion of carbon dioxide, a potent greenhouse gas, into value-added chemicals and biofuels is a paramount goal in sustainable chemistry and biotechnology. Methanogenic archaea, a group of anaerobic microorganisms, offer a unique biological blueprint for CO2 reduction through the process of methanogenesis. The entry point of CO2 into this pathway is its conversion to this compound, a reaction of significant interest due to its energy efficiency, as it does not require the direct input of ATP.[1]

This guide delves into the core of this biosynthetic pathway, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying biochemical principles and practical experimental approaches.

The Core Biosynthetic Pathway

The synthesis of this compound from CO2 is a reductive carboxylation reaction that involves the cofactor methanofuran (B1217411) (MFR) and a low-potential electron donor. The overall reaction can be summarized as:

CO2 + Methanofuran + 2e- + 2H+ → this compound + H2O

This crucial step is catalyzed by the enzyme This compound dehydrogenase (FMD) , a complex, multi-subunit enzyme that can contain either tungsten (W-FMD, also denoted as Fwd) or molybdenum (Mo-FMD, also denoted as Fmd) in its active site.[2][3]

The Two-Step Reaction Mechanism

Contrary to early hypotheses of a direct carboxylation of methanofuran, the current understanding, supported by structural and biochemical evidence, points to a two-step mechanism occurring within the FMD enzyme complex:[2]

-

CO2 Reduction to Formate (B1220265): In the first step, CO2 is reduced to a formate intermediate at the tungsten or molybdenum-containing active site located in the FwdB/FmdB subunit. This reduction is driven by a low-potential electron donor, typically a reduced ferredoxin.[4]

-

Formate Condensation with Methanofuran: The newly formed formate molecule is then channeled through an internal tunnel, approximately 43 Å long, to a second active site within the FwdA/FmdA subunit.[4] Here, the formate condenses with the primary amine of methanofuran to form this compound.

This channeling of the reactive formate intermediate is a key feature of the enzyme, preventing its diffusion into the cytoplasm and increasing the efficiency of the overall reaction.

Key Components of the Pathway

-

This compound Dehydrogenase (FMD): A large, multi-subunit enzyme complex. The tungsten-containing FMD from Methanothermobacter wolfeii has a (FwdABCDFG)₂ structure.[5] The FwdB subunit houses the W-pterin cofactor for CO2 reduction, while the FwdA subunit contains a binuclear zinc center for the formate condensation reaction. The FwdF and FwdG subunits are rich in iron-sulfur clusters and are involved in electron transfer.

-

Methanofuran (MFR): A C1 carrier coenzyme that acts as the acceptor for the formyl group derived from CO2.

-

Electron Donor: A low-potential ferredoxin (E°' ≈ -500 mV) is the physiological electron donor for the reduction of CO2.[4] In vitro, artificial electron donors like titanium(III) citrate (B86180) can be used.[6]

Quantitative Data

The following tables summarize the available quantitative data for the biosynthesis of this compound.

| Enzyme Source | Metal Cofactor | Apparent Km (Formyl-MFR) | Specific Activity (formate oxidation) | Reference |

| Methanobacterium thermoautotrophicum | Tungsten | 13 µM | 8.3 µmol/min/mg | [7] |

| Methanosarcina barkeri | Molybdenum | Not Reported | 34 µmol/min/mg | [3] |

| Parameter | Value | Organism/Conditions | Reference |

| Midpoint Potential (E°') of CO2/Formyl-MFR couple | ~ -530 mV | Methanobacterium thermoautotrophicum at 60°C, pH 7.0 | [8] |

| Activation Energy (Ea) | 45 kJ/mol | Methanobacterium thermoautotrophicum | [7] |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is the initial, committed step in the methanogenesis pathway from CO2. The subsequent steps involve the transfer of the formyl group to tetrahydromethanopterin (H4MPT) and a series of further reductions.

Caption: Biosynthesis pathway of this compound from CO2.

Experimental Protocols

Purification of this compound Dehydrogenase from Methanobacterium thermoautotrophicum

This protocol is adapted from Wasserfallen (1994).[6] All steps should be carried out under strictly anaerobic conditions at 4°C.

-

Cell Lysis:

-

Resuspend frozen cell paste of M. thermoautotrophicum in an equal volume of 50 mM Tris-HCl, pH 7.6, containing 10 mM 2-mercaptoethanol (B42355) and a few crystals of DNase I.

-

Lyse the cells by passing them twice through a French pressure cell at 137 MPa.

-

Centrifuge the lysate at 30,000 x g for 30 minutes to remove cell debris.

-

-

Ultracentrifugation:

-

Centrifuge the supernatant from the previous step at 100,000 x g for 60 minutes to pellet membranes. The FMD is in the soluble fraction (supernatant).

-

-

Anion Exchange Chromatography (Q-Sepharose):

-

Load the supernatant onto a Q-Sepharose column pre-equilibrated with 50 mM Tris-HCl, pH 7.6, containing 10 mM 2-mercaptoethanol.

-

Wash the column with the equilibration buffer.

-

Elute the proteins with a linear gradient of 0 to 1 M NaCl in the equilibration buffer.

-

Collect fractions and assay for FMD activity.

-

-

Hydrophobic Interaction Chromatography (Phenyl-Sepharose):

-

Pool the active fractions from the Q-Sepharose column and add solid (NH4)2SO4 to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose column pre-equilibrated with 50 mM Tris-HCl, pH 7.6, containing 1 M (NH4)2SO4 and 10 mM 2-mercaptoethanol.

-

Elute the FMD with a decreasing linear gradient of 1 to 0 M (NH4)2SO4 in the equilibration buffer.

-

Collect fractions and assay for FMD activity.

-

-

Gel Filtration Chromatography (Superdex 200):

-

Concentrate the active fractions from the Phenyl-Sepharose column.

-

Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 10 mM 2-mercaptoethanol.

-

Elute with the same buffer and collect fractions containing the purified FMD.

-

Caption: Experimental workflow for FMD purification.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, methyl viologen, which is coupled to the oxidation of this compound.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.6

-

10 mM Methyl viologen

-

1 mM this compound (synthesized or purified)

-

Anaerobic cuvettes

-

Purified FMD enzyme solution

-

-

Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette containing:

-

800 µL of 100 mM Tris-HCl buffer, pH 7.6

-

100 µL of 10 mM methyl viologen

-

-

Seal the cuvette and make it anaerobic by flushing with N2 or H2 gas.

-

Initiate the reaction by adding 100 µL of 1 mM this compound.

-

Add a small, known amount of purified FMD to start the reaction.

-

Monitor the increase in absorbance at 578 nm (for reduced methyl viologen) over time using a spectrophotometer.

-

The rate of reaction is proportional to the change in absorbance per unit time. One unit of FMD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of reduced methyl viologen per minute under the assay conditions.

-

Identification and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the identification and quantification of this compound.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

-

Mobile Phase:

-

A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

-

Procedure:

-

Sample Preparation: Stop the enzymatic reaction at different time points by adding a quenching agent (e.g., acid or a denaturing agent). Centrifuge to remove precipitated protein.

-

Injection: Inject a known volume of the supernatant onto the HPLC column.

-

Detection: Monitor the elution profile at a wavelength where this compound has a characteristic absorbance (e.g., around 260 nm).

-

Identification: Compare the retention time of the peak in the sample with that of a pure this compound standard.

-

Quantification: Create a standard curve by injecting known concentrations of the this compound standard and measuring the corresponding peak areas. Use this standard curve to determine the concentration of this compound in the experimental samples.

-

Conclusion

The biosynthesis of this compound from CO2 is a fascinating and fundamentally important reaction in the microbial world. The elucidation of its intricate mechanism and the characterization of the complex enzymatic machinery involved have provided valuable insights into ATP-independent carbon fixation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway, engineer novel carbon capture technologies, or explore it as a potential target for antimicrobial drug development against methanogens. The continued study of this pathway holds significant promise for advancing our understanding of microbial metabolism and for the development of innovative biotechnological solutions.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Formylmethanofuran: A Pivotal C1 Carrier in Anaerobic Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

[Shanghai, China] – Formylmethanofuran (CHO-MFR) serves as a critical one-carbon (C1) carrier in the anaerobic metabolism of methanogenic archaea, representing the entry point for carbon dioxide into the methanogenesis pathway. This technical guide provides a comprehensive overview of the biochemical role of this compound, the enzymes involved in its formation and subsequent transfer of the formyl group, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of anaerobic microorganisms.

Introduction to this compound and its Role in Methanogenesis

Methanogenesis, the biological production of methane (B114726), is a vital process in the global carbon cycle, carried out by a specialized group of archaea. In the hydrogenotrophic pathway of methanogenesis, carbon dioxide is the primary carbon source, which is sequentially reduced to methane. This compound is the first stable C1 intermediate in this pathway, formed by the reductive fixation of CO2 onto the carrier molecule methanofuran (B1217411) (MFR).[1] This initial step is a key distinction from other CO2 fixation pathways, as it does not require ATP hydrolysis, thus representing an energy-saving strategy for the organism.[2]

The overall reaction for the formation of this compound is: CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O

This reaction is catalyzed by the enzyme this compound dehydrogenase (FMD). Once formed, the formyl group from CHO-MFR is transferred to another C1 carrier, tetrahydromethanopterin (H₄MPT), a reaction catalyzed by this compound:tetrahydromethanopterin formyltransferase (Ftr).[3] This transfer reaction is a crucial step connecting the initial CO2 fixation to the central pathway of methanogenesis.

Key Enzymes in this compound Metabolism

Two principal enzymes are involved in the metabolism of this compound: this compound dehydrogenase (FMD) and this compound:tetrahydromethanopterin formyltransferase (Ftr).

This compound Dehydrogenase (FMD)

FMD is a complex metalloenzyme that catalyzes the reversible reduction of CO₂ to this compound.[1] It is typically a multi-subunit enzyme containing either molybdenum or tungsten as a key catalytic metal, in addition to iron-sulfur clusters and zinc.[4][5] The enzyme functions as a two-step catalyst: first reducing CO₂ to formate (B1220265) at a molybdenum or tungsten-containing active site, and then condensing the formate with the amine group of methanofuran at a separate active site containing a binuclear zinc center.[1] A long hydrophilic tunnel connects these two active sites, facilitating the transfer of the formate intermediate.[5]

This compound:tetrahydromethanopterin Formyltransferase (Ftr)

Ftr is responsible for the transfer of the formyl group from this compound to the N5 position of tetrahydromethanopterin.[3] This enzyme is typically a homotetramer and, unlike FMD, does not contain any prosthetic groups.[6] The reaction is reversible, with the equilibrium favoring the formation of 5-formyl-H₄MPT.[1]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of this compound Dehydrogenase (FMD)

| Organism | Metal Cofactor | Substrate | Apparent K_m (mM) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Notes |

| Methanosarcina barkeri | Molybdenum | This compound | 0.02 | 34 | Activity measured with methyl viologen as the electron acceptor.[7][8] |

| Methanosarcina barkeri | Molybdenum | N-furfurylformamide | - | 11% relative activity | Relative to this compound.[9] |

| Methanosarcina barkeri | Molybdenum | Formate | - | 1% relative activity | Relative to this compound.[9] |

Table 2: Kinetic and Physical Properties of this compound:tetrahydromethanopterin Formyltransferase (Ftr)

| Organism | Optimal Growth Temp. (°C) | Subunit M_r (kDa) | Quaternary Structure | Apparent K_m (CHO-MFR) (µM) | Apparent K_m (H₄MPT) (µM) | V_max (U/mg) |

| Methanobacterium thermoautotrophicum | 65 | 41 | Tetramer | - | - | - |

| Methanopyrus kandleri | 98 | 35 | Monomer/Dimer/Tetramer | 50 | 100 | 2700 |

| Methanosarcina barkeri | 37 | - | - | - | - | - |

| Archaeoglobus fulgidus | 83 | - | - | - | - | - |

Data for Ftr from M. kandleri was determined at 65°C in the presence of optimal salt concentrations.[10] The enzyme from M. thermoautotrophicum is a tetramer of identical subunits.[1]

Table 3: Thermodynamic Parameters

| Reaction | Parameter | Value | Conditions |

| CO₂ + Methanofuran ⇌ this compound | Midpoint Potential (E'₀) | ~ -530 mV | pH 7.0, 60°C |

| This compound + H₄MPT ⇌ Methanofuran + 5-Formyl-H₄MPT | Standard Gibbs Free Energy (ΔG°') | -5.5 kJ/mol | - |

Experimental Protocols

Detailed methodologies for the study of this compound metabolism are crucial for reproducible research. The following sections provide outlines for key experimental procedures.

Anaerobic Protein Purification

The purification of oxygen-sensitive enzymes like FMD requires strict anaerobic techniques.

General Workflow for Anaerobic Purification:

Caption: General workflow for the anaerobic purification of oxygen-sensitive enzymes.

Detailed Protocol Outline:

-

Cell Lysis: Resuspend cell pellets in an anaerobic buffer (e.g., potassium phosphate (B84403) buffer with a reducing agent like dithiothreitol (B142953) or cysteine) and lyse cells using a French press or sonication inside an anaerobic chamber.

-

Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) to remove cell debris and membranes.

-

Chromatography: Perform column chromatography (e.g., ion exchange, affinity, size exclusion) under a constant stream of anaerobic gas. For FMD from Methanosarcina barkeri, purification has been achieved using DEAE-cellulose and QAE-A50 Sephadex columns.[11] For Ftr from Methanopyrus kandleri overexpressed in E. coli, a simple one-step purification can be achieved by heating the cell extract to 90°C in 1.5 M K₂HPO₄, which precipitates most host proteins.[12]

-

Concentration and Storage: Concentrate the purified protein using anaerobic ultrafiltration and store at -80°C in sealed vials under an anaerobic atmosphere.

Enzyme Activity Assays

4.2.1. This compound Dehydrogenase (FMD) Activity Assay

The activity of FMD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen or benzyl (B1604629) viologen.[13]

Assay Principle: this compound + H₂O + 2 Acceptor (oxidized) ⇌ CO₂ + Methanofuran + 2 Acceptor (reduced) + 2H⁺

The reduction of the acceptor leads to a change in absorbance at a specific wavelength.

Caption: Workflow for the spectrophotometric assay of FMD activity.

Detailed Protocol Outline:

-

Assay Mixture Preparation: In an anaerobic cuvette, prepare an assay mixture containing buffer (e.g., potassium phosphate), this compound as the substrate, and an artificial electron acceptor (e.g., methyl viologen). The mixture should be pre-warmed to the desired assay temperature.

-

Reaction Initiation: Initiate the reaction by adding a small volume of purified FMD enzyme solution.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the reduced form of the electron acceptor (e.g., 578 nm for reduced methyl viologen).

-

Calculation: Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the reduced acceptor, and the protein concentration.

4.2.2. This compound:tetrahydromethanopterin Formyltransferase (Ftr) Activity Assay

The activity of Ftr can be assayed by coupling the reaction to subsequent enzymatic steps that lead to a measurable change in absorbance.

Assay Principle:

-

This compound + H₄MPT ⇌ Methanofuran + 5-Formyl-H₄MPT (catalyzed by Ftr)

-

5-Formyl-H₄MPT + H⁺ ⇌ 5,10-Methenyl-H₄MPT⁺ + H₂O (catalyzed by methenyl-H₄MPT cyclohydrolase)

-

5,10-Methenyl-H₄MPT⁺ + F₄₂₀H₂ → 5,10-Methylene-H₄MPT + F₄₂₀ + H⁺ (catalyzed by methylene-H₄MPT dehydrogenase)

The oxidation of the fluorescent coenzyme F₄₂₀H₂ can be monitored by the decrease in absorbance at 420 nm.

Detailed Protocol Outline:

-

Assay Mixture Preparation: In an anaerobic cuvette, prepare an assay mixture containing buffer, this compound, H₄MPT, methenyl-H₄MPT cyclohydrolase, methylene-H₄MPT dehydrogenase, and reduced coenzyme F₄₂₀.

-

Reaction Initiation: Start the reaction by adding the Ftr enzyme.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 420 nm due to the oxidation of F₄₂₀H₂.

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of F₄₂₀H₂.

Signaling Pathways and Logical Relationships

The formation and utilization of this compound are integral parts of the hydrogenotrophic methanogenesis pathway.

Caption: The central role of this compound in the hydrogenotrophic methanogenesis pathway.

Implications for Drug Development

The unique enzymes and cofactors of the methanogenesis pathway, including those involved in this compound metabolism, present potential targets for the development of specific inhibitors. Such inhibitors could be valuable tools for controlling methane emissions from various sources, such as ruminant livestock and rice paddies. A thorough understanding of the structure, function, and kinetics of enzymes like FMD and Ftr is essential for the rational design of such inhibitory compounds.

Conclusion

This compound stands as a cornerstone in our understanding of anaerobic C1 metabolism. The enzymes responsible for its synthesis and subsequent formyl group transfer, FMD and Ftr, are remarkable biocatalysts with unique properties. This technical guide has provided a consolidated resource of the current knowledge, including quantitative data and experimental methodologies, to aid researchers and professionals in further exploring this fascinating area of microbiology and its potential applications.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound—tetrahydromethanopterin N-formyltransferase - Wikipedia [en.wikipedia.org]

- 4. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fundamentals of methanogenic pathways that are key to the biomethanation of complex biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures and enzymatic properties of three formyltransferases from archaea: Environmental adaptation and evolutionary relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salt dependence, kinetic properties and catalytic mechanism of N-formylmethanofuran:tetrahydromethanopterin formyltransferase from the extreme thermophile Methanopyrus kandleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and properties of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Measurement of this compound Dehydrogenase [creative-enzymes.com]

The Linchpin of Methane Synthesis: A Technical Guide to Formylmethanofuran Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylmethanofuran dehydrogenase (FMD) is a complex metalloenzyme that plays a pivotal role in the global carbon cycle by catalyzing the initial, and often rate-limiting, step in methanogenesis from carbon dioxide. This technical guide provides an in-depth exploration of the structure, function, and catalytic mechanism of FMD. It is designed to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development seeking to understand and potentially modulate the activity of this crucial enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the enzyme's operational context within the broader methanogenic pathway.

Introduction

Methanogenesis, the biological production of methane (B114726), is a vital process in anaerobic environments and a significant contributor to the global carbon cycle. The primary pathway for methane synthesis from CO₂ in many methanogenic archaea begins with the reduction of carbon dioxide and its fixation onto the C1 carrier molecule methanofuran (B1217411) (MFR) to form formyl-methanofuran (formyl-MFR). This critical reaction is catalyzed by the enzyme this compound dehydrogenase (EC 1.2.99.5).[1][2]

FMD is a sophisticated multi-subunit enzyme that utilizes a variety of metallic cofactors, including either tungsten or molybdenum, as well as iron-sulfur clusters and zinc.[3][4] The enzyme exists as two main isoenzymes: a tungsten-containing form (Fwd) and a molybdenum-containing form (Fmd).[2] The expression of these isoenzymes is often regulated by the availability of the respective metals in the environment.[2] Understanding the intricate details of FMD's function is not only fundamental to microbial physiology and biogeochemistry but also presents opportunities for the development of inhibitors with applications in controlling methane emissions and potentially as novel antimicrobial agents.

Biochemical Function and Catalytic Reaction

FMD catalyzes the reversible oxidation of this compound to CO₂ and methanofuran, utilizing an acceptor molecule for the electrons.[1] In the context of methanogenesis, the enzyme functions in the reductive direction:

CO₂ + Methanofuran + Reduced Acceptor ⇌ this compound + H₂O + Oxidized Acceptor [1]

This reaction is the first committed step in the conversion of CO₂ to methane.[5] The physiological electron donor for this reaction is typically a reduced ferredoxin.[5]

The catalytic mechanism is a two-step process that occurs at two distinct active sites within the enzyme complex.[3][6] First, CO₂ is reduced to formate (B1220265) at a tungsten- or molybdenum-containing active site located in the FwdB/FmdB subunit.[3][7] The formate then travels through a remarkable 43 Å-long hydrophilic tunnel to a second active site within the FwdA/FmdA subunit.[3] Here, the formate is condensed with methanofuran at a binuclear zinc center to form formyl-methanofuran.[3]

Structural Biology of this compound Dehydrogenase

The three-dimensional structure of the tungsten-containing FMD from Methanothermobacter wolfeii has been resolved, revealing a highly complex architecture.[8] The enzyme is a heterohexameric complex (FwdABCDFG) that can form larger oligomeric structures.[1]

-

FwdA: This subunit houses the binuclear zinc active site responsible for the condensation of formate and methanofuran. It shares structural homology with dihydroorotase.[1]

-

FwdB and FwdD: These subunits form the catalytic core for CO₂ reduction. The active site contains a tungstopterin cofactor where the tungsten atom is coordinated by dithiolene thiolates from two pterin (B48896) molecules and a cysteine residue.[3][6]

-

FwdC: This subunit appears to play a structural role, connecting the two catalytic modules.

-

FwdF and FwdG: These subunits are rich in [4Fe-4S] iron-sulfur clusters and are proposed to form an electron transfer chain, shuttling electrons from the physiological donor to the tungstopterin active site.[1][7]

The intricate arrangement of these subunits and their cofactors ensures the efficient coupling of electron transfer, CO₂ reduction, and formate channeling.

Quantitative Enzymatic Data

The kinetic properties of FMD have been characterized in several methanogenic archaea. The following tables summarize some of the key quantitative data available in the literature.

| Enzyme Source | Isoenzyme | Substrate | Apparent K_m_ | Specific Activity (U/mg) | Reference |

| Methanosarcina barkeri | Molybdenum (Fmd) | This compound | - | 34 | [9] |

| Methanobacterium wolfei | Molybdenum (Fmd) | This compound | - | 27 | [10] |

| Methanobacterium wolfei | Tungsten (Fwd) | This compound | 13 µM | 8.3 | [10] |

| Methanobacterium wolfei | Tungsten (Fwd) | Methyl viologen | 0.4 mM | 8.3 | [10] |

Table 1: Kinetic Parameters of this compound Dehydrogenase. (1 U = 1 µmol of substrate converted per minute)

| Enzyme Source | Isoenzyme | Substrate/Pseudo-substrate | Relative Activity (%) | Reference |

| Methanosarcina barkeri | Molybdenum (Fmd) | N-formylmethanofuran | 100 | [11] |

| N-furfurylformamide | 11 | [11] | ||

| N-methylformamide | 0.2 | [11] | ||

| Formamide | 0.1 | [11] | ||

| Formate | 1 | [11] | ||

| Methanobacterium wolfei | Molybdenum (Fmd) | N-furfurylformamide | 1 | [11] |

| Formate | 3 | [11] | ||

| M. thermoautotrophicum | Molybdenum (Fmd) | N-formylmethanofuran | Specific | [11] |

| M. thermoautotrophicum | Tungsten (Fwd) | N-formylmethanofuran | Specific | [11] |

| Methanobacterium wolfei | Tungsten (Fwd) | N-formylmethanofuran | Specific | [11] |

Table 2: Substrate Specificity of this compound Dehydrogenase Isoenzymes.

Experimental Protocols

Purification of Tungsten-Containing this compound Dehydrogenase from Methanothermobacter wolfeii (Adapted from literature)

Note: All steps must be performed under strictly anaerobic conditions.

-

Cell Lysis: Frozen cell paste of M. wolfeii is thawed and resuspended in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM MgCl₂, 2 mM dithiothreitol, and DNase I). Cells are lysed by passage through a French pressure cell.

-

Ultracentrifugation: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

-

Anion Exchange Chromatography: The supernatant is applied to an anion exchange column (e.g., DEAE-Sepharose) equilibrated with the resuspension buffer. The column is washed, and proteins are eluted with a linear gradient of NaCl. Fractions containing FMD activity are pooled.

-

Hydrophobic Interaction Chromatography: The pooled fractions are brought to a high salt concentration (e.g., 1 M (NH₄)₂SO₄) and applied to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Proteins are eluted with a decreasing gradient of (NH₄)₂SO₄.

-

Gel Filtration Chromatography: The active fractions are concentrated and applied to a gel filtration column (e.g., Superdex 200) to separate proteins based on size. This step also provides an estimation of the native molecular weight of the enzyme complex.

-

Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Spectrophotometric Assay for this compound Dehydrogenase Activity (Oxidative Direction)

This assay measures the reduction of an artificial electron acceptor, such as methyl viologen, coupled to the oxidation of formyl-methanofuran.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 7.6), an artificial electron acceptor (e.g., 2 mM methyl viologen), and methanofuran.

-

Enzyme Addition: The reaction is initiated by the addition of a small amount of purified FMD.

-

Spectrophotometric Monitoring: The reduction of methyl viologen is monitored by the increase in absorbance at 578 nm.

-

Calculation of Activity: The rate of reaction is calculated using the molar extinction coefficient of reduced methyl viologen. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of methyl viologen per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The activity of FMD is a critical node in the methanogenic pathway. The following diagrams illustrate the central role of FMD in the conversion of CO₂ to methane and the flow of electrons.

Caption: The central role of FMD in the CO₂ reduction pathway to methane.

Caption: Electron flow and substrate channeling within the FMD complex.

Relevance to Drug Development

The critical role of FMD in methanogenesis makes it a potential target for the development of inhibitors aimed at reducing methane emissions from ruminant livestock and other sources. Furthermore, as methanogens are part of the human gut microbiome and have been implicated in certain diseases, FMD could be a target for novel antimicrobial agents.

Currently, specific inhibitors of FMD are not well-characterized in the literature. However, some studies have shown that the molybdenum-containing isoenzyme is inactivated by cyanide, whereas the tungsten-containing isoenzyme is resistant.[11] This differential sensitivity suggests that it may be possible to develop isoenzyme-specific inhibitors.

Future drug development efforts could focus on:

-

High-throughput screening: Screening compound libraries for inhibitors of FMD activity.

-

Structure-based drug design: Utilizing the crystal structure of FMD to design inhibitors that target the active sites or the substrate tunnel.

-

Targeting cofactor biosynthesis: Developing inhibitors that interfere with the synthesis or insertion of the tungstopterin or molybdenum cofactor.

Conclusion

This compound dehydrogenase is a fascinating and fundamentally important enzyme in the biological production of methane. Its complex structure, intricate catalytic mechanism, and central role in the methanogenic pathway make it a compelling subject for further research. A deeper understanding of FMD will not only enhance our knowledge of microbial metabolism and global carbon cycling but also pave the way for the development of novel strategies to modulate methane production and potentially treat diseases associated with methanogenic archaea. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the complexities of this remarkable enzyme.

References

- 1. The tungsten this compound dehydrogenase from Methanobacterium thermoautotrophicum contains sequence motifs characteristic for enzymes containing molybdopterin dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. InterPro [ebi.ac.uk]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein complexing in a methanogen suggests electron bifurcation and electron delivery from formate to heterodisulfide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse World of Methanofurans: A Technical Guide for Researchers

An In-depth Exploration of Methanofuran (B1217411) Diversity, Biosynthesis, and Analysis in Methanogenic Archaea

Introduction

Methanofurans are a unique class of coenzymes essential for the metabolism of methanogenic archaea, the sole producers of biogenic methane. These fascinating molecules play a pivotal role as the initial C1 carrier in the intricate process of methanogenesis from CO2. The structural diversity of methanofurans across different methanogenic lineages reflects the evolutionary adaptations of these microorganisms to various environmental niches. This technical guide provides a comprehensive overview of the diversity of methanofurans, their biosynthesis, and detailed experimental protocols for their study, tailored for researchers, scientists, and drug development professionals.

Structural Diversity of Methanofurans

All known methanofurans share a common core structure: 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu).[1] The diversity arises from variations in the side chain attached to this core. At least five distinct types of methanofurans have been identified, with the primary variants being methanofuran (MFR), methanofuran-b (MFR-b), and methanofuran-c (MFR-c).[2][3] More complex structures with extended polyglutamate chains or other modifications have been identified in the order Methanococcales.[4]

Core Structure and Key Variants

The fundamental building block of all methanofurans is the APMF-Glu core. The structural variations are found in the side-chain (R group) attached to the glutamate (B1630785) of the core structure.

-

Methanofuran (MFR): The first characterized methanofuran, featuring a tricarboxyheptanoyl side chain.[3]

-

Methanofuran-b (MFR-b): Characterized by a glutamyl-glutamyl side chain.[1][3] In some species like Methanosarcina barkeri, this can be a chain of four γ-linked glutamates.[1]

-

Methanofuran-c (MFR-c): Similar to MFR but with a hydroxyl group on the tricarboxyheptanoyl side chain.[2]

-

Polyglutamylated Methanofurans: Found in organisms like Methanocaldococcus jannaschii, these variants have a side chain consisting of 7 to 12 γ-linked glutamate residues.[4]

-

Methanofurans of Methanococcales: Species like Methanococcus maripaludis possess even more complex side chains containing N-(3-carboxy-2- or 3-hydroxy-1-oxopropyl)-L-aspartic acid in addition to glutamate residues.[4]

Distribution of Methanofuran Variants in Methanogenic Archaea

The distribution of methanofuran variants is generally correlated with the phylogenetic lineage of the methanogenic archaea. While precise quantitative data on the abundance of each variant across all species is not exhaustively documented, a qualitative distribution pattern is evident from various studies.

| Methanogenic Order | Predominant Methanofuran Variants | Key Organisms Studied |

| Methanobacteriales | Methanofuran, Methanofuran-c | Methanobacterium thermoautotrophicum, Methanobrevibacter smithii |

| Methanococcales | Polyglutamylated Methanofurans, Complex side-chain variants | Methanocaldococcus jannaschii, Methanococcus maripaludis |

| Methanomicrobiales | Information on specific variants is less characterized | Methanospirillum hungatei |

| Methanosarcinales | Methanofuran-b | Methanosarcina barkeri |

Biosynthesis of Methanofurans

The biosynthesis of the methanofuran core structure (APMF-Glu) is a complex process that has been largely elucidated in Methanocaldococcus jannaschii. It involves a series of enzymatic steps catalyzed by the "Mfn" proteins.

Biosynthesis of the APMF-Glu Core

The pathway can be visualized as two converging branches: one leading to the formation of the furan (B31954) moiety and the other to the tyramine-glutamate moiety.

Side-Chain Modifications

The enzymes responsible for the addition of the diverse side chains are less universally characterized. In bacteria that produce a similar coenzyme, methylofuran, specific glutamate ligases (MyfA and MyfB) have been identified for the polyglutamylation of the side chain.[5][6] It is hypothesized that analogous enzymes exist in methanogenic archaea for the synthesis of polyglutamylated methanofurans and other variants.

Experimental Protocols

Extraction and Purification of Methanofurans

This protocol is a synthesized methodology based on principles described in various publications. Optimization may be required for specific archaeal species.

Workflow for Methanofuran Extraction and Purification

Detailed Steps:

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6) and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to remove cell debris.

-

Heat Treatment: Heat the supernatant in a boiling water bath for 10 minutes to precipitate many proteins, followed by centrifugation to remove the denatured proteins.

-

Anion-Exchange Chromatography: Apply the supernatant to a DEAE-Sephacel column equilibrated with a low-salt buffer. Elute with a linear gradient of NaCl.

-

Fraction Analysis: Monitor the fractions for the presence of methanofuran using a specific enzyme assay or by UV absorbance at around 280 nm.

-

Gel Filtration: Pool the active fractions and apply them to a Sephadex G-25 column to desalt and further purify the sample.

-

Reverse-Phase HPLC: For final purification and analysis, use a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) in water with a modifying agent like trifluoroacetic acid).

Analysis of Methanofurans by HPLC and Mass Spectrometry

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Detection: UV detector at 280 nm.

Mass Spectrometry:

-

Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF) for structural confirmation and identification of different variants based on their mass-to-charge ratio.

Enzymatic Assays for Methanofuran Biosynthesis

The activities of the Mfn enzymes can be assayed by monitoring the formation of their respective products using HPLC or coupled enzyme assays. For example, the activity of MfnB can be assayed by measuring the formation of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate from glyceraldehyde-3-phosphate.

Signaling Pathway in MfnF Catalysis

The final step in the core biosynthesis, catalyzed by MfnF, is proposed to proceed through a substitution nucleophilic unimolecular (SN1) mechanism.

References

- 1. Structure of a methanofuran derivative found in cell extracts of Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Methanofuran - Wikipedia [en.wikipedia.org]

- 4. Identification of structurally diverse methanofuran coenzymes in methanococcales that are both N-formylated and N-acetylated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

Unveiling the Genesis of a Key C1 Carrier: Early Research on Formylmethanofuran

A deep dive into the foundational studies of formylmethanofuran, this technical guide illuminates its discovery, its pivotal role in methanogenesis, and the key enzymes that govern its metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential molecule in one-carbon metabolism.

Introduction: The Dawn of a Novel Cofactor

Early investigations into the intricate process of methanogenesis, the biological production of methane, led to the discovery of a series of novel coenzymes. Among these, this compound (formyl-MFR) emerged as a critical player, acting as the initial carrier of a one-carbon (C1) unit derived from the reduction of carbon dioxide. This guide delves into the seminal research that first identified and characterized this compound and its associated enzymes, laying the groundwork for our current understanding of this fundamental biochemical pathway. The primary organisms of focus in these early studies were the methanogenic archaea, particularly Methanobacterium thermoautotrophicum and Methanosarcina barkeri.

The Central Role of this compound in Methanogenesis

This compound is the first stable intermediate in the pathway of CO2 reduction to methane.[1] Its formation represents a crucial CO2 fixation step, distinct from other known pathways. The formyl group from formyl-MFR is subsequently transferred to tetrahydromethanopterin (H4MPT), another key C1 carrier, in a reaction catalyzed by this compound:tetrahydromethanopterin formyltransferase. This initiates a cascade of reductive transformations of the C1 unit, ultimately leading to the formation of methane.

The overall significance of this compound lies in its function as the entry point for CO2 into the methanogenic pathway, a process of immense biogeochemical importance.

Key Enzymes in this compound Metabolism

The early research focused on the isolation and characterization of two principal enzymes responsible for the synthesis and initial transformation of this compound.

This compound Dehydrogenase (FMD)

This complex enzyme catalyzes the reductive formylation of methanofuran (B1217411) with CO2 to yield this compound. Early studies revealed that this enzyme is a multi-subunit protein containing molybdenum or tungsten and iron-sulfur clusters.[2][3]

| Property | Methanosarcina barkeri | Methanobacterium thermoautotrophicum |

| Purification Fold | 100-fold | 30-fold[4] |

| Specific Activity | 34 µmol·min⁻¹·mg⁻¹ | Not Reported |

| Apparent Molecular Mass | 200 kDa[2] | 530 kDa (co-purified with a hydrogenase)[4] |

| Subunit Composition | FmdA (65 kDa), FmdB (50 kDa), FmdC (34 kDa), FmdD (17 kDa), FmdE (23 kDa), FmdF (37 kDa) | FwdA, FwdB, FwdC, FwdD, FwdE, FwdF, FwdG |

| Cofactors | Molybdenum, Iron-Sulfur Clusters, Pterin | Tungsten or Molybdenum, Iron-Sulfur Clusters, Pterin[4] |

Enzyme Purification from Methanosarcina barkeri (Karrasch et al., 1989): [2]

While the full detailed protocol is extensive, the purification of this compound dehydrogenase to apparent homogeneity involved a 100-fold purification from the soluble fraction of methanol-grown M. barkeri cells. The process likely involved multiple chromatographic steps, which would have included techniques such as ion exchange and size exclusion chromatography, common for protein purification at the time.

Enzyme Purification from Methanobacterium thermoautotrophicum (Wasserfallen et al., 1994): [4]

The enzyme was purified 30-fold from the cytosolic fraction of cell extracts. The purification involved chromatographic methods, including ion exchange and gel filtration. The active enzyme was found to co-purify with a hydrogenase activity, suggesting a functional association.

Activity Assay for this compound Dehydrogenase:

The activity of this compound dehydrogenase can be measured by monitoring the formation of this compound from methanofuran and CO2. The reaction is dependent on a low-potential electron donor, such as titanium(III) citrate.[4] The assay is conducted under anaerobic conditions. The product, this compound, can be quantified by various methods, including high-performance liquid chromatography (HPLC). The reverse reaction, the oxidation of this compound, can also be monitored spectrophotometrically by following the reduction of an artificial electron acceptor like methyl viologen.

This compound:Tetrahydromethanopterin Formyltransferase (FTR)

This enzyme catalyzes the reversible transfer of the formyl group from this compound to the N5 position of tetrahydromethanopterin (H4MPT), forming 5-formyl-H4MPT.[5] This is a key step in the methanogenic C1 cycle.[6]

| Property | Methanobacterium thermoautotrophicum |

| Enzyme Structure | Tetramer of identical or similar subunits[5] |

| Subunit Molecular Weight | 41,000 Da[5] |

Enzyme Purification from Methanobacterium thermoautotrophicum (Donnelly and Wolfe, 1986): [5]

The formyltransferase was purified to electrophoretic homogeneity. The purification procedure involved passage of a crude cell extract through a phenyl-Sepharose column. This step was highly effective in selectively binding and thus enriching the formyltransferase.

A simplified one-step purification method was later developed for the recombinant enzyme from the hyperthermophilic archaeon Methanopyrus kandleri, which involved heating the cell extract of E. coli expressing the enzyme to 90°C.[7] This heat treatment denatured most of the host proteins, leaving the thermostable formyltransferase in the soluble fraction.

Activity Assay for this compound:Tetrahydromethanopterin Formyltransferase:

The activity of the formyltransferase can be assayed by monitoring the formation of 5-formyl-H4MPT.[6] This can be followed spectrophotometrically. In a coupled assay, the 5-formyl-H4MPT formed is converted to 5,10-methenyl-H4MPT by the addition of purified methenyl-H4MPT cyclohydrolase. The formation of 5,10-methenyl-H4MPT can be monitored by the increase in absorbance at 335 nm.[6]

Signaling Pathways and Experimental Workflows

The Initial Steps of CO2 Reduction to Methane

The following diagram illustrates the initial segment of the methanogenesis pathway, highlighting the roles of this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase.

Experimental Workflow for Enzyme Purification

The general workflow for the purification of these enzymes from native sources in the early studies followed a classical biochemical approach.

Conclusion and Future Perspectives

The early research on this compound and its associated enzymes was instrumental in elucidating the initial steps of methanogenesis. These foundational studies not only identified novel cofactors and enzymes but also provided the first quantitative insights into their properties and functions. The detailed methodologies developed for enzyme purification and activity assays paved the way for subsequent, more in-depth structural and mechanistic studies. While significant progress has been made, further research into the regulation of these enzymes and their interplay with other metabolic pathways will continue to be a fruitful area of investigation, with potential applications in biofuel production and climate change mitigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of this compound: tetrahydromethanopterin formyltransferase in methanogenesis from carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ancient Blueprint: Unraveling the Evolutionary Origins of the Formylmethanofuran Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formylmethanofuran (FMF) pathway represents a fundamental route for one-carbon (C1) metabolism, playing a pivotal role in methanogenesis, the primary biological source of methane (B114726). This pathway's ancient origins, predating the divergence of the domains of life, offer a unique window into early cellular evolution and the bioenergetic strategies that sustained primordial life. Understanding the evolutionary trajectory of the FMF pathway, its key enzymatic players, and its intricate regulation is not only crucial for comprehending the global carbon cycle but also holds immense potential for applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the evolutionary origins of the FMF pathway, supported by quantitative data, detailed experimental protocols, and visual representations of its core processes.

The Core Pathway and its Key Enzymatic Actors

The FMF pathway is the initial stage of CO2 reduction to methane in hydrogenotrophic methanogens. It involves the fixation of CO2 onto the C1 carrier methanofuran (B1217411) (MF) to form this compound. This is followed by the transfer of the formyl group to a second C1 carrier, tetrahydromethanopterin (H4MPT). The two key enzymes orchestrating this process are:

-

This compound Dehydrogenase (Fmd/Fwd): This complex metalloenzyme catalyzes the reductive fixation of CO2 to MF. It exists in two main isoforms: a molybdenum-dependent (Fmd) and a tungsten-dependent (Fwd) form.[1][2] The presence of these two isoenzymes, often with distinct regulatory patterns, reflects an evolutionary adaptation to the availability of these trace metals in different environments.[1]

-

This compound:Tetrahydromethanopterin Formyltransferase (Ftr): This enzyme facilitates the transfer of the formyl group from formyl-MF to H4MPT, a crucial step connecting the initial CO2 fixation to the subsequent reduction steps of the methanogenic cascade.[3]

Quantitative Insights into Pathway Enzymes

The efficiency and kinetics of the FMF pathway enzymes have been characterized in several methanogenic archaea. This quantitative data is essential for understanding the pathway's physiological role and for its potential biotechnological applications.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (U/mg) | Specific Activity (µmol/min/mg) | Reference(s) |

| This compound:Tetrahydromethanopterin Formyltransferase (Ftr) | Methanopyrus kandleri | CHO-MFR | 50 | 2700 | - | [4] |

| H4MPT | 100 | [4] | ||||

| This compound Dehydrogenase (Fmd) | Methanosarcina barkeri | N-formylmethanofuran | - | - | 34 | [5][6] |

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway. This table summarizes key kinetic data for Ftr and Fmd from different methanogenic archaea. The Vmax for Ftr from the hyperthermophile Methanopyrus kandleri highlights the enzyme's high catalytic efficiency at elevated temperatures.

Evolutionary Origins and Phylogenetic Distribution

The wide distribution of genes encoding FMF pathway enzymes across both Archaea and Bacteria strongly suggests an ancient origin for this metabolic module, potentially predating the Last Universal Common Ancestor (LUCA).[4][7] Phylogenetic analyses of key enzymes like Ftr and the subunits of Fmd/Fwd reveal a complex evolutionary history characterized by vertical inheritance, gene duplication, and instances of horizontal gene transfer.

One prominent theory posits that the FMF pathway was a central component of the metabolism of early life, with subsequent gene loss occurring in many lineages that adopted alternative metabolic strategies.[4][7] The close relationship between the FMF pathway and the bacterial Wood-Ljungdahl pathway, both of which involve C1 carriers and the reduction of CO2, further points to a shared ancestral core for C1 fixation.[8] However, key enzymes in the methyl branch of these pathways are not homologous, suggesting a degree of convergent evolution.[9][10]

Figure 1: Proposed Evolutionary Divergence of C1 Fixation Pathways. This diagram illustrates a simplified model for the evolutionary divergence of the archaeal this compound pathway and the bacterial Wood-Ljungdahl pathway from a putative ancestral C1 metabolism.

Experimental Protocols for Studying the this compound Pathway

Investigating the FMF pathway requires specialized techniques for the cultivation of strictly anaerobic methanogens and for the biochemical characterization of their enzymes.

Anaerobic Cultivation of Methanogens

Objective: To cultivate pure or enrichment cultures of methanogenic archaea for physiological studies, enzyme purification, and genetic analysis.

Methodology:

-

Media Preparation: Prepare a bicarbonate-buffered minimal medium with a pH between 6.8 and 7.0.[11] The medium should contain essential minerals, trace metals, and vitamins. The redox potential of the medium must be maintained below -300 mV.[7][11]

-

Reducing Agents: Add reducing agents such as sodium sulfide (B99878) (Na2S) and L-cysteine to the medium to achieve and maintain the required low redox potential.[12]

-